molecular formula C22H29IOSi B14229315 Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane CAS No. 723296-07-9

Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane

Cat. No.: B14229315
CAS No.: 723296-07-9
M. Wt: 464.5 g/mol
InChI Key: QGDDOPNKHIPRQN-UHFFFAOYSA-N
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Description

Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane is a chemical compound that features a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-iodohex-4-en-1-ol with tert-butylchlorodiphenylsilane in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the iodine atom and the double bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(6-bromohex-4-EN-1-YL)oxy]diphenylsilane
  • Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane
  • Tert-butyl[(6-fluorohex-4-EN-1-YL)oxy]diphenylsilane

Uniqueness

Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes the compound highly reactive and versatile in synthetic applications compared to its bromo, chloro, and fluoro analogs .

Properties

CAS No.

723296-07-9

Molecular Formula

C22H29IOSi

Molecular Weight

464.5 g/mol

IUPAC Name

tert-butyl-(6-iodohex-4-enoxy)-diphenylsilane

InChI

InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-17H,5,13,18-19H2,1-3H3

InChI Key

QGDDOPNKHIPRQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CCI

Origin of Product

United States

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